LDN-212854
LDN-212854
LDN-212854 is a member of the class of quinolines that is quinoline substituted by a 6-[4-(piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl group at position 5. It is a potent ALK inhibitor (IC50 values of 2.4, 1.3, 85.8, 2,133 and 9,276 nM for ALK1, ALK2, ALK3, ALK4 and ALK5, respectively). It has a role as an antineoplastic agent, an angiogenesis inhibitor and an EC 2.7.11.30 (receptor protein serine/threonine kinase) inhibitor. It is a pyrazolopyrimidine, a member of quinolines and a N-arylpiperazine.
Brand Name:
Vulcanchem
CAS No.:
1432597-26-6
VCID:
VC0532682
InChI:
InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
SMILES:
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3
Molecular Formula:
C25H22N6
Molecular Weight:
406.5 g/mol
LDN-212854
CAS No.: 1432597-26-6
Cat. No.: VC0532682
Molecular Formula: C25H22N6
Molecular Weight: 406.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | LDN-212854 is a member of the class of quinolines that is quinoline substituted by a 6-[4-(piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl group at position 5. It is a potent ALK inhibitor (IC50 values of 2.4, 1.3, 85.8, 2,133 and 9,276 nM for ALK1, ALK2, ALK3, ALK4 and ALK5, respectively). It has a role as an antineoplastic agent, an angiogenesis inhibitor and an EC 2.7.11.30 (receptor protein serine/threonine kinase) inhibitor. It is a pyrazolopyrimidine, a member of quinolines and a N-arylpiperazine. |
|---|---|
| CAS No. | 1432597-26-6 |
| Molecular Formula | C25H22N6 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
| Standard InChI | InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 |
| Standard InChI Key | BBDGBGOVJPEFBT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 |
| Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 |
| Appearance | Solid powder |
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